molecular formula C15H13BrN2O2 B14511140 7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione CAS No. 62775-22-8

7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione

Cat. No.: B14511140
CAS No.: 62775-22-8
M. Wt: 333.18 g/mol
InChI Key: YCCJCHYJLVSDEO-UHFFFAOYSA-N
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Description

7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while reduction can produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione involves its interaction with specific molecular targets. The bromine atom and the indazole core play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, receptors, and enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

CAS No.

62775-22-8

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione

InChI

InChI=1S/C15H13BrN2O2/c1-15(2)13(16)11-10(12(19)14(15)20)8-17-18(11)9-6-4-3-5-7-9/h3-8,13H,1-2H3

InChI Key

YCCJCHYJLVSDEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(C=NN2C3=CC=CC=C3)C(=O)C1=O)Br)C

Origin of Product

United States

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